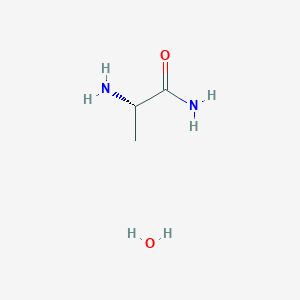
Alaninamide water
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of alaninamide involves several steps. One method includes dissolving L-alanine in methanol, adding a suitable chloride catalyst for esterification, followed by ammonolysis reaction with ammonia. The reaction solution is then vacuum heated to remove ammonia, and ammonium chloride is filtered out. The pH value of the reaction solution is adjusted with acid, and a suitable ketone is added to precipitate L-alaninamide hydrochloride . This method is cost-effective and suitable for large-scale production .
Chemical Reactions Analysis
Alaninamide undergoes various chemical reactions, including:
Oxidation: Alaninamide can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: Alaninamide can undergo substitution reactions with halogens or other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides Major products formed from these reactions include carboxylic acids, primary amines, and substituted alaninamides
Scientific Research Applications
Alaninamide has various applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and peptide synthesis.
Biology: Alaninamide is used in enzymatic reactions and as a substrate for studying enzyme kinetics.
Medicine: It serves as a raw material for the synthesis of certain antibiotics and other pharmaceuticals.
Industry: Alaninamide is used in the production of agrochemicals and as a component in drug delivery systems.
Mechanism of Action
The mechanism of action of alaninamide involves its interaction with specific molecular targets and pathways. For instance, alaninamide derivatives have shown potential as antiseizure and antinociceptive agents by inhibiting fast sodium currents in rat cortical neurons . This inhibition affects the transmission of pain signals and seizure activity, making alaninamide derivatives promising candidates for further preclinical development .
Comparison with Similar Compounds
Alaninamide can be compared with other similar compounds such as glycinamide and valinamide. While glycinamide is less hydrophobic and lacks chirality, alaninamide introduces hydrophobicity and chirality, making it more suitable for certain applications . Valinamide, on the other hand, has a different side chain structure, which affects its reactivity and applications . The unique properties of alaninamide, such as its hydrophobicity and chirality, make it distinct from these similar compounds .
Similar Compounds
- Glycinamide
- Valinamide
- Leucinamide
Alaninamide’s unique properties and versatile applications make it a valuable compound in various fields of scientific research and industry.
Properties
CAS No. |
875783-56-5 |
|---|---|
Molecular Formula |
C3H10N2O2 |
Molecular Weight |
106.12 g/mol |
IUPAC Name |
(2S)-2-aminopropanamide;hydrate |
InChI |
InChI=1S/C3H8N2O.H2O/c1-2(4)3(5)6;/h2H,4H2,1H3,(H2,5,6);1H2/t2-;/m0./s1 |
InChI Key |
UZHBCSJJGLQZKL-DKWTVANSSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N)N.O |
Canonical SMILES |
CC(C(=O)N)N.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















